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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carboxyamidotriazole Orotate (CTO)

combination therapy versus monotherapy for the treatment of glioblastoma (GBM). The

analysis is based on available preclinical and clinical data to support further research and

development in this area.

Executive Summary
Carboxyamidotriazole Orotate (CTO) is an oral inhibitor of non-voltage-dependent calcium

channels that modulates multiple cell-signaling pathways.[1][2][3] In the treatment of

glioblastoma, a highly aggressive brain tumor, CTO has been investigated both as a single

agent in preclinical models and as part of a combination therapy in clinical trials. Preclinical

evidence suggests that CTO has synergistic effects when combined with the standard-of-care

chemotherapy agent temozolomide (TMZ).[1][3][4] A significant multicenter Phase IB clinical

trial has evaluated the safety and efficacy of CTO in combination with TMZ and/or radiotherapy

in patients with both newly diagnosed and recurrent GBM, showing promising signals of

activity.[1][2][3] Direct clinical data on the efficacy of CTO monotherapy specifically for

glioblastoma is limited; therefore, this comparison relies on preclinical data for the monotherapy

arm and clinical data for the combination therapy arm.
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Table 1: Preclinical Efficacy of CTO Monotherapy vs.
Combination Therapy in a U251 Glioblastoma Xenograft
Mouse Model

Treatment
Group

Dosing
Antitumor
Effect

Synergy Toxicity

CTO

Monotherapy

513 mg/kg and

342 mg/kg, p.o.

daily for 5

consecutive days

(2 rounds)

Statistically

significant

inhibitory effect

on tumor growth

compared to

vehicle.

N/A

No drug-

associated

toxicity observed.

[5]

Temozolomide

(TMZ)

Monotherapy

17 mg/kg, p.o.

daily for 5

consecutive days

(2 rounds)

Inhibitory activity

on tumor growth.

[5]

N/A Not specified.

CTO + TMZ

Combination

Therapy

CTO (513 mg/kg

or 342 mg/kg) +

TMZ (17 mg/kg)

Significantly

greater tumor

growth inhibition

than TMZ

monotherapy.[5]

Synergistic

activity observed.

[5]

High-dose CTO

in combination

was toxic.[5]

Table 2: Clinical Efficacy of CTO Combination Therapy in
Glioblastoma Patients (Phase IB Trial)
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Patient
Cohort

Treatmen
t
Regimen

Median
Progressi
on-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

Objective
Respons
e Rate
(ORR)

Clinical
Benefit
Rate
(CBR)

2-Year
Overall
Survival

Cohort 1:

Recurrent

GBM/Anapl

astic

Gliomas

(n=27)

CTO

(escalating

doses) +

TMZ (150

mg/m²)

3.1

months[6]

10.2

months[6]

26% (1

CR, 6 PR)

[6]

67%[6]
Not

Reported

Cohort 2:

Newly

Diagnosed

GBM

(n=15)

CTO

(escalating

doses) +

Radiothera

py + TMZ

15

months[1]

[2][3]

Not

Reached

(at 28-

month

follow-up)

[1][2][3]

Not

Reported

Not

Reported

62%[1][2]

[3]

CR: Complete Response; PR: Partial Response

Experimental Protocols
Preclinical U251 Glioblastoma Xenograft Model

Animal Model: Male, athymic NCr-nu/nu mice.[5]

Tumor Implantation: Subcutaneous implantation of U251 human glioblastoma cells.[5]

Treatment Groups:

Vehicle control (oral gavage).

CTO monotherapy (513 mg/kg and 342 mg/kg, oral gavage).

Temozolomide (TMZ) monotherapy (17 mg/kg, oral gavage).

CTO + TMZ combination therapy.[5]
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Dosing Schedule: Treatments were administered once daily for five consecutive days,

repeated for two cycles with a 9-day interval.[5]

Efficacy Evaluation: Tumor growth delay and comparison of tumor weight relative to the

control group.[5]

Clinical Phase IB Trial of CTO Combination Therapy
(NCT01107522)

Study Design: A multicenter, open-label, dose-escalation Phase IB trial.[1][3]

Patient Population:

Cohort 1: Patients with recurrent anaplastic gliomas or glioblastoma.[1][2][3]

Cohort 2: Patients with newly diagnosed glioblastoma.[1][2][3]

Treatment Regimens:

Cohort 1: Escalating doses of CTO (219 to 812.5 mg/m² once daily or a 600 mg fixed

dose) combined with TMZ (150 mg/m² for 5 days of a 28-day cycle).[1][2][3]

Cohort 2: Escalating doses of CTO (219 to 481 mg/m²/day once daily) with standard

radiotherapy (60 Gy) and concurrent daily TMZ (75 mg/m²), followed by adjuvant TMZ

(150-200 mg/m² for 5 days of a 28-day cycle).[1][2][3]

Primary Objective: To determine the safety, maximum tolerated dose (MTD), and

recommended Phase II dose of CTO in combination with TMZ.

Secondary Objectives: To evaluate pharmacokinetics and preliminary antitumor activity.[4]
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CTO Mechanism of Action Experimental Workflow
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Caption: CTO mechanism and experimental workflow.
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Caption: Comparison of CTO monotherapy and combination therapy.

Conclusion
The available evidence strongly suggests that Carboxyamidotriazole Orotate in combination

with temozolomide and/or radiotherapy holds promise for the treatment of glioblastoma. The

Phase IB clinical trial demonstrated that the combination is well-tolerated and shows

encouraging signs of efficacy, particularly in newly diagnosed GBM patients.[1][2][3] Preclinical

data indicates that while CTO has single-agent activity, its effects are synergistically enhanced

when combined with TMZ.[5]

Future research, including randomized Phase II trials, is warranted to definitively establish the

clinical benefit of adding CTO to the standard of care for glioblastoma.[6] Further investigation

into the efficacy of CTO as a monotherapy in a clinical setting would also be valuable to fully

understand its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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